![molecular formula C16H15N3O4S B2840383 7-hydroxy-N-(4-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898457-73-3](/img/structure/B2840383.png)
7-hydroxy-N-(4-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-hydroxy-N-(4-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” belongs to the family of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are found in many naturally occurring molecules such as hormones, antibiotics, and caffeine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 7-(4-(benzyloxy)-3-methoxyphenyl)-N-(4-chlorophenyl)-4,7-dihydro-5-methyl-[1,2,4]-triazolo[1,5-a]pyrimidine-6-carboxamide was reported by Gilava et al . The synthesis was carried out according to the Biginelli reaction from 4-(benzyloxy)-3-methoxybenzaldehyde, N-(substituted phenyl)-3-oxobutanamide, and 2H-1,2,4-triazol-3-amine under DMF drops .Molecular Structure Analysis
The molecular structure of pyrimidines is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
Pyrimidines have been known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .Aplicaciones Científicas De Investigación
Anti-Inflammatory Effects
Pyrimidines, including our compound of interest, have been investigated for their anti-inflammatory properties . Inflammation is a natural response by the body to protect tissues against disease or infection. Pyrimidines inhibit key inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, and certain interleukins. These inhibitory effects contribute to their potential as anti-inflammatory agents. Numerous pyrimidines have demonstrated potent anti-inflammatory activity, making them promising candidates for drug development.
TNF-α Inhibition
Some N-2,4-pyrimidine-N-phenyl-N′-phenyl ureas have been synthesized and evaluated for their TNF-α inhibitory activity . Tumor necrosis factor-α (TNF-α) plays a crucial role in inflammation and immune responses. The synthesized derivatives exhibited significant inhibitory effects against TNF-α generation, suggesting their potential therapeutic relevance.
β3-Adrenergic Receptor Agonism
Interestingly, another pyrimidine derivative, vibegron , acts as a β3-adrenergic receptor agonist . This receptor is involved in bladder function and control. Vibegron is currently in clinical development for treating patients with bladder-related conditions. While not directly related to our compound, it highlights the diverse pharmacological actions of pyrimidines.
Neuroprotection
Compound I, a tetrazolo[1,5-a]pyrimidine derivative, was found to reduce MPTP-induced neuronal death . Neuroprotection is critical in conditions like Parkinson’s disease, where neuronal loss occurs. Although this specific compound differs slightly from our target compound, it underscores the potential neuroprotective effects of pyrimidines.
Antituberculosis Agents
Some pyrimidines exhibit antitubercular activity. Although direct evidence for our compound is limited, it aligns with the broader trend of pyrimidines as potential antituberculosis agents.
Direcciones Futuras
The future directions for the research on pyrimidines include the development of new synthetic routes, the study of their multiple applications, and the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . The structural similarity of pyrimidines to some natural compounds such as purine render them as promising systems in order to create new agents for the treatment of various diseases .
Mecanismo De Acción
Target of Action
The compound, also known as Vibegron , primarily targets the β3-adrenergic receptor . This receptor plays a crucial role in the regulation of the detrusor muscle of the bladder, which is responsible for bladder contraction and relaxation .
Mode of Action
As a selective β3-adrenergic receptor agonist , the compound binds to and activates these receptors. This activation leads to relaxation of the detrusor muscle during the storage phase of the bladder fill-void cycle, which in turn increases bladder capacity .
Biochemical Pathways
The activation of β3-adrenergic receptors by the compound triggers a cascade of biochemical reactions. It stimulates the production of cyclic adenosine monophosphate (cAMP), which then activates protein kinase A (PKA). PKA phosphorylates and inhibits myosin light-chain kinase, reducing the phosphorylation of myosin light chains and leading to muscle relaxation .
Pharmacokinetics
The compound exhibits favorable pharmacokinetic properties. It is predominantly metabolized through oxidation and glucuronidation . The elimination half-life is between 60 to 70 hours , and it is excreted via feces (59%, with 54% in the unchanged parent drug form) and urine (20%, with 19% in the unchanged parent drug form) .
Result of Action
The primary result of the compound’s action is the significant reduction in symptoms of overactive bladder, including micturition, urgency episodes, and urge incontinence . It also increases the volume per micturition .
Propiedades
IUPAC Name |
7-hydroxy-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-23-11-4-2-10(3-5-11)6-7-17-13(20)12-14(21)18-16-19(15(12)22)8-9-24-16/h2-5,8-9,21H,6-7H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDISLTZCPKASHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=C(N=C3N(C2=O)C=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-N-(4-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-benzyl-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2840301.png)
![7-chloro-4-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2840306.png)

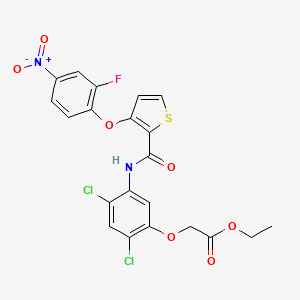
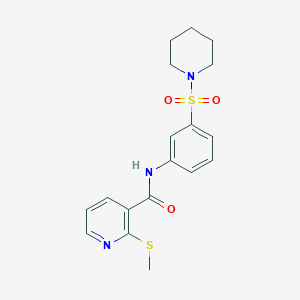
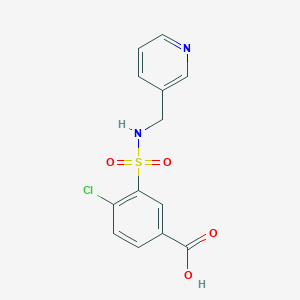

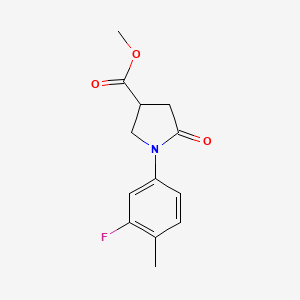
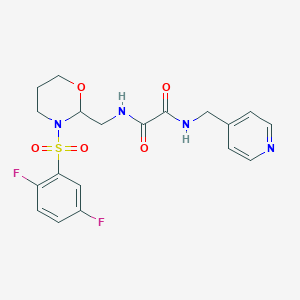
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2840316.png)

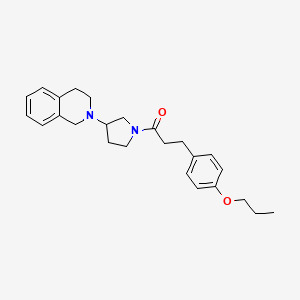
![(4E)-5-methyl-4-[[(2-methylquinolin-8-yl)amino]methylidene]-2-phenylpyrazol-3-one](/img/structure/B2840321.png)
![1,7-dimethyl-3-(2-methylallyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2840322.png)